molecular formula C21H21ClFN3O3S B2840113 8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1357869-32-9

8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2840113
CAS RN: 1357869-32-9
M. Wt: 449.93
InChI Key: BCBSKNYZFBFTKK-UHFFFAOYSA-N
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Description

8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C21H21ClFN3O3S and its molecular weight is 449.93. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Molecular Probes

This compound and related structures have been explored for their potential as fluorescent molecular probes. The research by Diwu et al. (1997) on fluorescent solvatochromic dyes outlines the foundation for developing ultrasensitive fluorescent molecular probes. These probes, based on their strong solvent-dependent fluorescence, are useful for studying various biological events and processes due to their fluorescence-environment dependence, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shifts (Diwu, Z., Lu, Y., Zhang, C., Klaubert, D., & Haugland, R., 1997).

Antimicrobial Activity

Compounds with similar structures have been synthesized and evaluated for antimicrobial activity. Rao et al. (2014) designed a synthesis procedure for sulphur containing 1,2,4-triazole derivatives to screen for their pharmacological activities, including antimicrobial efficacy. Some derivatives exhibited moderate to better antimicrobial activity against selected bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Rao, D. V. N., Prasad, A., Spoorthy, Y. N., Rao, D., & Ravindranath, L. K., 2014).

Fuel Cell Applications

Research on sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized using bis(4-fluorophenyl)sulfone (FPS) and related compounds, has shown promising results for fuel-cell applications. These materials demonstrate high proton conductivity and mechanical properties, making them suitable for use in fuel cells. The study by Bae, Miyatake, and Watanabe (2009) emphasizes the importance of such materials in advancing fuel cell technology (Bae, B., Miyatake, K., & Watanabe, M., 2009).

Synthesis and Characterization

The compound's structure has prompted investigations into its synthesis and characterization. Studies like those conducted by Dalloul et al. (2017) on synthesizing 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties indicate its versatility in forming compounds with significant antimicrobial activity on various microbial strains (Dalloul, H. M., El-nwairy, K. A., Shorafa, A. Z., & Samaha, A., 2017).

Detection and Quantification Methods

The compound's unique properties are also leveraged in developing detection and quantification methods for biological molecules. Bonner and Laskey (1974) described a method for detecting tritium-labelled proteins and nucleic acids in polyacrylamide gels, showcasing the compound's application in biochemical research (Bonner, W. & Laskey, R., 1974).

properties

IUPAC Name

8-(3-chloro-4-fluorophenyl)sulfonyl-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN3O3S/c1-13-3-4-15(11-14(13)2)19-20(27)25-21(24-19)7-9-26(10-8-21)30(28,29)16-5-6-18(23)17(22)12-16/h3-6,11-12H,7-10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBSKNYZFBFTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

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